molecular formula C3H2N4O4 B1273911 3,4-dinitro-1H-pyrazole CAS No. 38858-92-3

3,4-dinitro-1H-pyrazole

Cat. No. B1273911
CAS RN: 38858-92-3
M. Wt: 158.07 g/mol
InChI Key: VXMCBBMNFIAYQD-UHFFFAOYSA-N
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Description

3,4-dinitro-1H-pyrazole is a chemical compound with the CAS Number: 38858-92-3 . It has a molecular weight of 158.07 . It is a powder at room temperature . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of 3,4-dinitro-1H-pyrazole and its derivatives has been a subject of research. For instance, 4-amino-3,5-dinitro-1H-pyrazole (LLM-116) was synthesized by a vicarious nucleophilic substitution (VNS) reaction . Another study reported the synthesis of 4-amino-3,5-dinitro-1H-pyrazole through the reaction of 1,1,1-trimethylhydrazinium iodide with 3,5-dinitropyrazole in DMSO .


Molecular Structure Analysis

The molecular structure of 3,4-dinitro-1H-pyrazole is characterized by the presence of a pyrazole ring with two nitro groups attached at the 3rd and 4th positions . The InChI code for this compound is 1S/C3H2N4O4/c8-6(9)2-1-4-5-3(2)7(10)11/h1H,(H,4,5) .


Physical And Chemical Properties Analysis

3,4-dinitro-1H-pyrazole is a powder at room temperature . It has a melting point of 86-88°C . The compound has a density of 1.9±0.1 g/cm^3, a boiling point of 488.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

Medicine

Pyrazole derivatives, including “3,4-dinitro-1H-pyrazole”, have been found to have significant medicinal properties . They have been used as antituberculosis , antimicrobial , antifungal , anti-inflammatory , anticancer , and antidiabetic agents . This makes them a valuable resource in the development of new drugs and therapies .

Agriculture

In the agricultural sector, pyrazoles are used due to their versatile frameworks . They can be used in the development of new pesticides and herbicides, contributing to the protection of crops and increasing agricultural productivity .

Organic Synthesis

Pyrazoles are highly valued in organic synthesis . They serve as synthetic intermediates in preparing relevant chemicals in various fields . The structural variants of pyrazoles, starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed, give the pyrazoles diverse and valuable synthetical properties .

Material Science

Pyrazole-containing compounds have proven applicability and versatility in material science . They can be used in the formation of various fused systems, predominantly bicyclic cores with 5:6 fusion .

Industrial Applications

Pyrazoles have important industrial applications . They are used in the synthesis of various industrially crucial chemicals . Their high synthetical versatility allows the obtention of these chemicals efficiently and selectively .

Extraction of Metal Ions

Pyrazole complexes have an important use in the extraction of metal ions . This property makes them valuable in various industrial processes where metal ion extraction is required .

Synthesis of Metal-Organic Frameworks

Pyrazoles are also important for the synthesis of metal-organic frameworks . These frameworks have a wide range of applications, including gas storage, catalysis, drug delivery, and more .

Photophysical Properties

Pyrazoles have demonstrated exceptional photophysical properties . These properties make them useful in various applications, including the development of new photovoltaic materials, light-emitting diodes (LEDs), and more .

Safety And Hazards

The safety information for 3,4-dinitro-1H-pyrazole indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Research on 3,4-dinitro-1H-pyrazole and its derivatives is ongoing, with a focus on their potential as high-energy density materials . The synthesis and characterization of polynitrogen heterocycles, including 3,4-dinitro-1H-pyrazole, are promising directions for the design of new, safe, and environmentally benign energetic materials .

properties

IUPAC Name

4,5-dinitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4O4/c8-6(9)2-1-4-5-3(2)7(10)11/h1H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMCBBMNFIAYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394372
Record name 3,4-dinitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dinitro-1H-pyrazole

CAS RN

38858-92-3
Record name 3,4-dinitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dinitro-1H-pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the solubility characteristics of 3,4-dinitro-1H-pyrazole?

A1: 3,4-dinitro-1H-pyrazole (DNP) exhibits increasing solubility in various solvents with rising temperatures. [, , ]. This behavior was observed in experiments employing the dynamic laser monitoring method across a temperature range of 298.15 K to 338.15 K []. The solubility data has been successfully correlated using models like the modified Apelblat equation, λh equation, Wilson model, and nonrandom two-liquid (NRTL) model [].

Q2: What is the role of quantum chemical calculations in understanding the decomposition mechanism of DNP?

A4: Quantum chemical calculations, particularly CCSD(T)-F12 and DLPNO-CCSD(T) methods, have provided valuable insights into the decomposition mechanism of DNP at a molecular level []. These calculations revealed an unusual primary decomposition pathway involving sigmatropic H-shifts within the pyrazole ring, followed by C-NO2 bond scission to yield pyrazolyl and nitrogen dioxide radicals [].

Q3: How does the structure of 3,4-dinitro-1H-pyrazole relate to its potential use as an energetic material?

A5: The presence of two nitro groups (-NO2) in the 3 and 4 positions of the pyrazole ring contributes significantly to the energetic properties of DNP [, ]. These nitro groups are excellent explosophores, capable of rapid decomposition and release of large amounts of energy. This makes DNP a promising candidate for energetic material applications [].

Q4: Are there any modifications to the structure of 3,4-dinitro-1H-pyrazole that have been explored?

A6: Yes, researchers have investigated structural modifications of DNP to fine-tune its properties. For instance, substituting the hydrogen at the 1-position of the pyrazole ring with nitromethyl and azidomethyl groups has led to the synthesis of 1-(nitromethyl)-3,4-dinitro-1H-pyrazole (NMDNP) and 1-(azidomethyl)-3,4-dinitro-1H-pyrazole (AMDNP), respectively [].

Q5: What are the advantages of using a nitromethyl substituent compared to azidomethyl or nitrato-methyl in modifying 3,4-dinitro-1H-pyrazole?

A7: Research suggests that incorporating a nitromethyl substituent into DNP offers advantages in regulating its performance compared to azidomethyl or nitrato-methyl groups []. Specifically, NMDNP exhibited desirable properties such as a suitable melting point, good thermal stability, excellent detonation performance, and impact sensitivity, highlighting its potential as an energetic melt-castable material [].

Q6: What are the key structural features of 3,4-dinitro-1H-pyrazole?

A8: The crystal structure of DNP has been elucidated []. It consists of a planar pyrazole ring with two nitro groups attached at the 3 and 4 positions. These nitro groups are slightly rotated out of the plane of the pyrazole ring []. In the crystalline state, DNP molecules are found to interact with solvent molecules like benzene [].

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